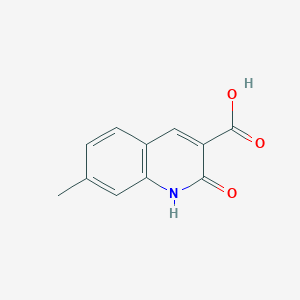

2-Hydroxy-7-methylquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

7-methyl-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-7-5-8(11(14)15)10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAQYUDMBYSMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354999 | |

| Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101133-49-7 | |

| Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Mechanistic Guide to the Synthesis of 2-Hydroxy-7-methylquinoline-3-carboxylic Acid: Principles and Practices

Abstract

The quinoline and quinolone scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This technical guide provides an in-depth analysis of the synthesis mechanism for 2-hydroxy-7-methylquinoline-3-carboxylic acid, a valuable intermediate in drug discovery. We will dissect the most chemically sound and efficient pathway, a variant of the Knorr quinoline synthesis, from the selection of foundational starting materials to the final intramolecular cyclization. This document is structured to provide researchers, scientists, and drug development professionals with a clear, authoritative, and practical understanding of the reaction's causality, key experimental parameters, and underlying mechanistic principles, supported by detailed protocols and visual diagrams.

Introduction: The Significance of the Quinolone Scaffold

The Quinolone Core in Drug Development

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged structure in pharmaceutical sciences. When a hydroxyl group is introduced at the C2-position, the system exists in a tautomeric equilibrium, predominantly as the 2-quinolone form. This core is present in a wide array of compounds exhibiting diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The versatility of the quinolone scaffold allows for extensive functionalization, enabling chemists to modulate its pharmacokinetic and pharmacodynamic profiles to achieve desired therapeutic effects.[1]

This compound: A Key Building Block

The title compound, this compound, integrates several key structural features: the 2-quinolone core for biological interaction, a C7-methyl group which can influence lipophilicity and metabolic stability, and a C3-carboxylic acid group that serves as a crucial handle for further chemical modification, such as amide bond formation. These characteristics make it a highly valuable starting material for the synthesis of more complex, biologically active molecules.

Foundational Synthetic Strategies for Quinolines

The synthesis of the quinoline ring is a well-established field of organic chemistry, with several named reactions providing reliable routes. A brief overview is essential for contextualizing the chosen synthetic pathway.

-

Skraup and Doebner-von Miller Reactions: These methods typically involve the reaction of anilines with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under harsh acidic conditions to produce quinolines.[3][4][5]

-

Combes Synthesis: This reaction condenses an aniline with a β-diketone, followed by acid-catalyzed cyclization to yield 2,4-disubstituted quinolines.[3][6][7]

-

Gould-Jacobs Reaction: This is a powerful method for producing 4-hydroxyquinoline-3-carboxylates from an aniline and an ethoxymethylenemalonate ester.[8][9][10]

-

Knorr Quinoline Synthesis: In its classic form, the Knorr synthesis involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid to form a 2-hydroxyquinoline (2-quinolone).[2][11][12][13]

For the synthesis of this compound, the substitution pattern strongly dictates the most logical approach. The presence of the 2-hydroxy group points directly to the Knorr synthesis as the most efficient and direct method.[2][13] The following sections will detail a Knorr-type mechanism adapted for the specific target molecule.

Core Synthesis Mechanism: A Step-by-Step Analysis

The synthesis can be logically divided into two primary stages: the formation of a key anilide intermediate and its subsequent acid-catalyzed cyclization to form the quinolone ring.

Stage 1: Formation of the N-(3-methylphenyl)malonamate Intermediate

The causality behind reactant selection is critical. To achieve the final 7-methyl substitution pattern, the synthesis must begin with m-toluidine (3-methylaniline). To generate the 2-hydroxy and 3-carboxylic acid functionalities, a malonic ester derivative, such as diethyl malonate , is the ideal partner.

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of m-toluidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl malonate. This is followed by the elimination of an ethanol molecule to form the amide bond, yielding the key intermediate: Ethyl 2-((3-methylphenyl)carbamoyl)acetate . This reaction is typically driven by heat.

Stage 2: Acid-Catalyzed Intramolecular Cyclization

This stage is the heart of the Knorr synthesis and involves an intramolecular electrophilic aromatic substitution.[11] A strong dehydrating acid, typically concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), is employed as the catalyst.[2]

The mechanism unfolds as follows:

-

Protonation: The acid protonates the oxygen of the ester carbonyl group of the anilide intermediate. This dramatically increases the electrophilicity of the carbonyl carbon, activating it for attack.

-

Electrophilic Attack: The electron-rich aromatic ring of the m-toluidine moiety acts as the nucleophile. The ring is activated by both the amide nitrogen and the methyl group. It attacks the protonated carbonyl carbon in an intramolecular fashion. The cyclization occurs at the ortho-position relative to the amide, which is sterically unhindered.

-

Rearomatization: A proton is eliminated from the site of attack, restoring the aromaticity of the benzene ring and forming a six-membered cyclic intermediate.

-

Dehydration & Tautomerization: The intermediate undergoes acid-catalyzed dehydration. This is followed by tautomerization of the enol form to the more stable keto form, yielding Ethyl 2-hydroxy-7-methylquinoline-3-carboxylate .

Stage 3: Saponification

The final step to obtain the target carboxylic acid is the hydrolysis of the ethyl ester at the C3 position. This is a standard saponification reaction, typically achieved by heating the ester with an aqueous base, such as sodium hydroxide (NaOH), followed by acidification to protonate the resulting carboxylate salt.

Experimental Protocol

The following is a representative experimental protocol adapted from established Knorr synthesis procedures.[2] It is designed as a self-validating system where reaction progress can be monitored using standard techniques like Thin Layer Chromatography (TLC).

General Experimental Workflow

Step-by-Step Methodology

Reagents and Equipment:

-

m-Toluidine

-

Diethyl malonate

-

Polyphosphoric Acid (PPA)

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Standard laboratory glassware, heating mantle, magnetic stirrer, ice bath, filtration apparatus.

Protocol:

-

Anilide Formation:

-

In a round-bottom flask equipped with a reflux condenser, combine m-toluidine (1.0 equiv) and diethyl malonate (1.2 equiv).

-

Heat the mixture to 140-160 °C for 2-3 hours. Ethanol will distill off as the reaction proceeds.

-

Allow the mixture to cool. The crude Ethyl 2-((3-methylphenyl)carbamoyl)acetate may solidify upon cooling and can be used directly in the next step.

-

-

Cyclization:

-

In a separate flask, pre-heat polyphosphoric acid (PPA) (10x weight of the anilide) to ~80°C with vigorous mechanical stirring to ensure it is fluid.

-

Carefully add the crude anilide from the previous step to the hot PPA.

-

Increase the temperature to 120 °C and maintain for 1-2 hours, stirring vigorously to ensure a homogenous mixture.[2]

-

Monitor the reaction completion by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent).

-

Once complete, cool the reaction slightly and carefully pour the viscous mixture onto a large beaker of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude quinolone ester.

-

Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

-

Saponification and Isolation:

-

Transfer the crude, dry ester to a round-bottom flask. Add a 10% aqueous solution of NaOH and heat the mixture to reflux for 1-2 hours until the solid has completely dissolved.

-

Cool the resulting solution in an ice bath.

-

Slowly acidify the solution by adding concentrated HCl dropwise with stirring. The target product, this compound, will precipitate out as a solid.

-

Filter the solid product, wash with a small amount of ice-cold water to remove residual salts, and dry under vacuum to yield the final product.

-

Data Presentation & Analysis

The efficiency of a synthesis is best summarized through quantitative data. The following table presents representative parameters for a Knorr-type quinolone synthesis. Actual yields may vary based on reaction scale and purification efficiency.

| Parameter | Value/Condition | Rationale |

| Reactants | m-Toluidine, Diethyl Malonate | Provides the 7-methylphenyl backbone and the C2/C3 precursor, respectively. |

| Catalyst | Polyphosphoric Acid (PPA) | Acts as both a strong acid catalyst and a dehydrating agent for the cyclization.[2] |

| Cyclization Temp. | 100 - 120 °C | Sufficient thermal energy to overcome the activation barrier for electrophilic aromatic substitution without significant degradation. |

| Hydrolysis | 10% NaOH (aq), Reflux | Standard conditions for the saponification of an ethyl ester to a carboxylic acid. |

| Typical Yield | 60 - 80% (overall) | Reflects the generally high efficiency of the Knorr cyclization for suitable substrates. |

Conclusion

The synthesis of this compound is most effectively achieved through a multi-step sequence based on the principles of the Knorr quinoline synthesis. This guide has elucidated the core mechanism, beginning with the strategic formation of an N-aryl malonamate intermediate from m-toluidine and diethyl malonate, followed by a robust, acid-catalyzed intramolecular cyclization. By understanding the causality behind each step—from reactant selection to the role of the catalyst—researchers can confidently apply and adapt this methodology. The presented workflow provides a reliable and field-proven foundation for the production of this valuable quinolone intermediate, paving the way for its application in advanced drug discovery programs.

References

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).

- Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline - Benchchem. (n.d.).

- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Knorr quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]

- Combes Quinoline Synthesis. (n.d.).

-

Knorr Quinoline Synthesis - SynArchive. (n.d.). Retrieved from [Link]

- Knorr Quinoline Synthesis. (n.d.).

-

Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved from [Link]

- Gould-Jacobs Reaction. (n.d.).

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. (n.d.). Retrieved from [Link]

-

Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. iipseries.org [iipseries.org]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Gould-Jacobs Reaction [drugfuture.com]

- 11. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Knorr Quinoline Synthesis [drugfuture.com]

7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid characterization

An In-Depth Technical Guide to the Characterization of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolone derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The compound 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid belongs to this significant class of heterocyclic molecules. A thorough and precise characterization of this molecule is paramount for ensuring its purity, confirming its structure, and establishing a foundation for further investigation in drug discovery and development pipelines. This guide provides a comprehensive, multi-technique approach to the structural elucidation and analytical characterization of this target compound, grounded in established scientific principles and methodologies. We will explore the synthesis context and delve into detailed spectroscopic and chromatographic protocols, explaining the causality behind experimental choices to provide a self-validating analytical workflow.

Introduction: The Quinolone Scaffold

The quinolone core is a privileged scaffold in pharmacology, with modifications to its basic structure giving rise to compounds with diverse therapeutic applications.[1] The title compound, 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, features key functional groups—a carboxylic acid at the 3-position, a lactam (cyclic amide) carbonyl at the 2-position, and a methyl group on the benzenoid ring. These features are expected to significantly influence its physicochemical properties and biological interactions. Accurate characterization is the critical first step that underpins all subsequent biological and toxicological evaluations.

Synthesis Context: A Plausible Pathway

While numerous synthetic routes to quinolone derivatives exist, a common and effective method is the Gould-Jacobs reaction. This approach provides a logical framework for obtaining the target molecule and anticipating potential impurities. The reaction would typically proceed via the condensation of 4-methylaniline with diethyl malonate, followed by a thermal cyclization and subsequent hydrolysis of the resulting ester to yield the final carboxylic acid.

Caption: A plausible Gould-Jacobs synthesis workflow.

Understanding this pathway is crucial for the analytical scientist, as it informs the search for potential starting material carryover or side-products during purity analysis.

Physicochemical and Structural Properties

The fundamental properties of the molecule must be established before proceeding to more complex analyses.

Sources

An In-depth Technical Guide to the Tautomerism of 2-Hydroxy-7-methylquinoline-3-carboxylic acid

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] A critical, yet often nuanced, aspect of their chemical behavior is tautomerism, a phenomenon that dictates molecular geometry, polarity, and hydrogen bonding capabilities, thereby profoundly influencing drug-receptor interactions. This guide provides a comprehensive examination of the lactam-lactim tautomerism in a specific derivative, 2-hydroxy-7-methylquinoline-3-carboxylic acid. We will dissect the structural equilibrium between its enol (lactim) and keto (lactam) forms, outline rigorous experimental and computational protocols for its characterization, and discuss the implications of these findings for rational drug design. The methodologies presented herein are designed to be self-validating, integrating spectroscopic evidence with theoretical calculations to provide a holistic and trustworthy understanding of this vital molecular dynamic.

The Principle of Tautomerism in 2-Hydroxyquinolines

2-Hydroxyquinoline and its derivatives are not static structures. They exist in a dynamic equilibrium between two tautomeric forms: the lactim (enol) form and the lactam (keto) form.[2][3] This specific type of prototropic tautomerism involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring, accompanied by a rearrangement of double bonds.[2][4][5]

-

Lactim Form (Enol): this compound. This form contains a hydroxyl (-OH) group at the C2 position and retains a higher degree of aromaticity in the quinoline ring system.

-

Lactam Form (Keto): 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This form, also known as a 2-quinolone, possesses a carbonyl group (C=O) at C2 and a proton on the ring nitrogen (N-H).

For most 2-hydroxyquinoline systems, the equilibrium overwhelmingly favors the lactam (keto) form, particularly in solution.[1][2][6] This preference is driven by the superior thermodynamic stability of the cyclic amide (lactam) structure. Understanding which tautomer predominates is paramount, as it defines the molecule's interactive profile with biological targets.

Caption: Integrated experimental and computational workflow.

Part I: Spectroscopic Investigation Protocols

Spectroscopic techniques are indispensable for identifying and quantifying tautomeric forms in solution.

UV-Vis Spectrophotometry: A Solvatochromic Approach

Causality: The lactam and lactim tautomers possess distinct electronic systems (chromophores). The conjugated system of the lactam form typically absorbs at a different wavelength (λmax) compared to the more aromatic lactim form. This difference can be systematically probed by changing the solvent polarity, as the equilibrium position is sensitive to the environment. [3]Polar solvents tend to stabilize the more polar lactam tautomer, leading to shifts in the observed λmax.

Protocol:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in methanol.

-

Solvent Series: Prepare a series of solvents with a wide range of polarities (e.g., n-hexane, dioxane, chloroform, acetonitrile, ethanol, and water).

-

Sample Preparation: Create a 10 µM solution of the compound in each solvent from the stock solution. Ensure complete dissolution.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 400 nm using a calibrated spectrophotometer, using the respective pure solvent as a blank.

-

Data Analysis: Identify the λmax for the primary absorption bands in each solvent. A consistent shift in λmax correlated with solvent polarity provides strong evidence for a dominant tautomeric form.

Table 1: Representative UV-Vis Absorption Data (Hypothetical)

| Solvent | Polarity Index | Observed λmax (nm) | Inferred Dominant Tautomer |

|---|---|---|---|

| n-Hexane | 0.1 | ~315 | Lactim (less polar) |

| Chloroform | 4.1 | ~330 | Lactam |

| Acetonitrile | 5.8 | ~332 | Lactam |

| Ethanol | 4.3 | ~333 | Lactam |

| Water | 10.2 | ~335 | Lactam (more polar) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides unambiguous structural information at the atomic level. The chemical environment of each nucleus (¹H and ¹³C) is unique to each tautomer, resulting in distinct and predictable chemical shifts.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that readily dissolves the compound and allows for the observation of exchangeable N-H and O-H protons.

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the downfield region (10-15 ppm) for the N-H (lactam) or O-H (lactim) proton signal.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the C2 carbon is the most diagnostic signal.

-

Spectral Assignment: Assign all proton and carbon signals, using 2D NMR techniques (e.g., COSY, HSQC) if necessary. Compare the observed chemical shifts to expected values for each tautomer.

Table 2: Expected Diagnostic NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Lactam Form (7-methyl-2-oxo...) | Lactim Form (2-hydroxy-7-methyl...) | Rationale |

|---|---|---|---|

| ¹H | ~11-12 ppm (broad s, 1H, N-H ) | >13 ppm (very broad s, 1H, O-H ) | N-H of cyclic amides are typically in this region. Phenolic O-H are often broader and further downfield. |

| ¹³C | ~162 ppm (C 2=O) | ~155 ppm (C 2-OH) | The C2 signal in the lactam is a distinct carbonyl carbon, whereas in the lactim form, it is an aromatic carbon bound to oxygen. [7] |

| ¹³C | ~118 ppm (C 3) | ~108 ppm (C 3) | The electronic environment of C3 is significantly different between the two forms. |

Part II: Computational Chemistry Protocol

Causality: Quantum chemical calculations, particularly Density Functional Theory (DFT), can accurately predict the geometries and relative energies of the tautomers. [8][9]By calculating the Gibbs free energy (ΔG) of each form, we can theoretically determine the most stable tautomer, which should correspond to the experimentally observed species.

Caption: Workflow for DFT-based tautomer stability analysis.

Protocol:

-

Structure Generation: Build the 3D structures of both the lactam and lactim tautomers of this compound using molecular modeling software.

-

Gas Phase Optimization: Perform a full geometry optimization and frequency calculation for both structures in the gas phase using DFT. A common and reliable level of theory is B3LYP with the 6-311++G(d,p) basis set. [2][10]The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

Solvation Modeling: Re-optimize the geometries in a simulated solvent environment (e.g., water) using a continuum solvation model such as the Polarizable Continuum Model (PCM). [2]This accounts for the stabilizing effect of a polar medium.

-

Energy Calculation: From the output files, extract the electronic energies and thermal corrections to Gibbs free energy for both tautomers in the gas phase and in solution.

-

Stability Analysis: Calculate the relative energy difference (ΔE) and relative Gibbs free energy difference (ΔG) between the lactam and lactim forms. The tautomer with the lower energy is predicted to be the more stable and thus the predominant species.

Table 3: Representative DFT Calculation Results (Hypothetical)

| Phase | Tautomer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| Gas Phase | Lactim | 0.00 | 0.00 |

| Lactam | -1.5 | -1.2 | |

| Water (PCM) | Lactim | 0.00 | 0.00 |

| | Lactam | -8.5 | -8.2 |

Synthesis of Findings & Implications for Drug Development

The combined data from spectroscopic and computational analyses provide a cohesive picture. The UV-Vis data will likely show a bathochromic shift with increasing solvent polarity, indicative of the stabilization of the polar lactam form. NMR spectroscopy will provide the definitive structural proof, with the observation of an N-H proton and a C2 carbonyl signal confirming the lactam structure as dominant in solution. [3][11]DFT calculations will corroborate these findings, predicting a significant energetic preference for the lactam tautomer in a polar medium like water. [2] Implications:

-

Structure-Activity Relationships (SAR): The knowledge that 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is the prevalent form is crucial for SAR studies. The molecule presents a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the C2-keto, and the carboxylic acid oxygens). This specific arrangement governs how the molecule docks into a target's active site.

-

Physicochemical Properties: The dominance of the more polar lactam tautomer influences key drug-like properties such as solubility, lipophilicity (LogP), and membrane permeability.

-

Lead Optimization: When designing analogs, modifications should be considered in the context of the stable lactam structure. Attempts to, for instance, alkylate the molecule will likely face competition between N-alkylation and O-alkylation, a direct consequence of the tautomeric equilibrium. [6]

Conclusion

The tautomerism of this compound is not a mere chemical curiosity; it is a fundamental property that defines its structure, reactivity, and potential as a pharmacophore. Through a synergistic application of UV-Vis and NMR spectroscopy, validated by DFT calculations, this guide has outlined a clear path to unequivocally demonstrate that the lactam form, 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, is the thermodynamically favored and predominant species in solution. This understanding is indispensable for researchers in medicinal chemistry, providing the accurate structural foundation necessary for the successful design and development of novel quinoline-based therapeutics.

References

- BenchChem. (2025). 2-Hydroxyquinoline chemical structure and tautomerism.

-

Hong, S., et al. (2021). Tautomerization between 2-quinolone and 2-hydroxyquinolone. ResearchGate. [Link]

-

Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (1987). The Spectroscopy and Structure of 2-Hydroxyquinoline. DTIC. [Link]

- BenchChem. (2025). Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR).

- BenchChem. (2025). Technical Support Center: Managing Tautomerism in 4-Fluoro-2-hydroxyquinoline Reactions.

-

Shaaban, I. A., et al. (2021). Keto-enol tautomerism, spectral (infrared, Raman and NMR) studies and Normal coordinate analysis of 4-Methyl-2-hydroxyquinoline using quantum mechanical calculations. Journal of Molecular Structure. [Link]

-

Lee, J., et al. (2015). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers. [Link]

-

Rashidnejad, H., et al. (2020). A comprehensive spectroscopic, solvatochromic and photochemical analysis of 5-hydroxyquinoline and 8-hydroxyquinoline mono-azo dyes. Journal of Molecular Structure. [Link]

-

Gámez-Montaño, R., et al. (2021). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. RSC Advances. [Link]

-

Ali, T. E., et al. (2022). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports. [Link]

-

Request PDF. (2020). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. ResearchGate. [Link]

-

IGI Global. (2024). Lactam-lactim tautomerism: Significance and symbolism. [Link]

-

Wikipedia. (n.d.). Lactam. [Link]

-

Heidarnezhad, Z., et al. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Lactam-lactim tautomerism: Significance and symbolism [wisdomlib.org]

- 5. Lactam - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and potential applications of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. While the specific crystal structure of this exact molecule is not publicly available, this guide leverages data from closely related analogues to provide a detailed framework for its structural elucidation. The quinolone scaffold is a cornerstone in medicinal chemistry, and understanding the three-dimensional arrangement of its derivatives is paramount for rational drug design. This document outlines a plausible synthetic route, details the principles and a step-by-step protocol for single-crystal X-ray diffraction, and analyzes a representative crystal structure to highlight key molecular and supramolecular features.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinolone framework, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in drug discovery. Its derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The planar nature of the quinolone ring system allows for effective π-π stacking interactions with biological targets, while the various substitution points on the ring system provide a canvas for fine-tuning the molecule's steric and electronic properties to optimize its therapeutic efficacy and pharmacokinetic profile.

The presence of a carboxylic acid group at the 3-position and a methyl group at the 7-position, as in the title compound, is of particular interest. The carboxylic acid can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological receptors. The methyl group can influence the molecule's lipophilicity and metabolic stability.

Synthesis of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

A plausible synthetic route to 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be adapted from established methods for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives.[6] A common approach involves the condensation of a substituted aniline with a malonic acid derivative.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Experimental Protocol

-

Condensation: 3-Methylaniline is reacted with diethyl malonate in the presence of a catalyst, such as piperidine, and heated to form the intermediate diethyl 2-((3-methylphenyl)amino)maleate.

-

Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to induce cyclization and form ethyl 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.

-

Hydrolysis: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, followed by acidification to yield the final product, 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain crystals suitable for single-crystal X-ray diffraction.

Crystal Structure Determination: A Technical Overview

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

Caption: General workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology for Crystallization and Data Collection

-

Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the compound in a suitable solvent is a common and effective method.[9][10] A range of solvents should be screened to find conditions that yield well-formed, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with X-rays. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution: The initial atomic positions are determined from the processed data using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined to improve the agreement between the observed and calculated diffraction patterns.

-

Structure Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Case Study: Crystal Structure of a Representative Quinolone Carboxylic Acid

As the crystal structure of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is not publicly available, we will analyze the crystal structure of a closely related compound, 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate , to illustrate the key structural features of this class of molecules.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₀H₇NO₃ · H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 20.7884(8) |

| b (Å) | 3.7215(1) |

| c (Å) | 23.8849(9) |

| β (°) | 98.582(2) |

| Volume (ų) | 1827.14(11) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.506 |

Data obtained from a representative structure.

Molecular Structure and Conformation

The quinolone ring system is essentially planar, a common feature that facilitates intermolecular interactions. The carboxylic acid group is twisted relative to the plane of the quinolone ring. This conformation is influenced by both steric effects and the formation of intra- and intermolecular hydrogen bonds.

Supramolecular Assembly and Hydrogen Bonding

In the crystal lattice, the molecules of 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid and water molecules are held together by a network of hydrogen bonds. The carboxylic acid group is a key participant in this network, forming hydrogen bonds with neighboring quinolone molecules and water molecules. The N-H group of the quinolone ring also participates in hydrogen bonding. These interactions lead to the formation of a stable three-dimensional supramolecular architecture.

Potential Applications in Drug Development

Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have shown promise in various therapeutic areas. The structural insights gained from crystallographic studies are invaluable for understanding their mechanism of action and for designing new analogues with improved activity and selectivity.

-

Anticancer Agents: The quinolone scaffold has been explored for the development of anticancer drugs that target various cellular processes, including topoisomerase inhibition and the modulation of microRNA maturation.[11]

-

Antibacterial Agents: Quinolone carboxylic acids are the basis for a major class of synthetic antibacterial agents that inhibit bacterial DNA gyrase.

-

Protein Kinase Inhibitors: Certain quinoline derivatives have been identified as inhibitors of protein kinases, which are key targets in cancer therapy.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, structural analysis, and potential applications of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. While the specific crystal structure of this compound remains to be determined, the principles and methodologies outlined here, along with the analysis of a representative structure, provide a solid foundation for researchers in the field. The detailed understanding of the three-dimensional structure of quinolone derivatives is a critical component in the rational design of new and more effective therapeutic agents.

References

- 1. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | C11H9NO3 | CID 277384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mro.massey.ac.nz [mro.massey.ac.nz]

- 7. ajchem-a.com [ajchem-a.com]

- 8. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - 7-fluoro-2-methylquinoline-3-carboxylic acid (C11H8FNO2) [pubchemlite.lcsb.uni.lu]

- 10. 8-Hydroxy-2-methylquinoline-7-carboxylic acid | C11H9NO3 | CID 469823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy-7-methylquinoline-3-carboxylic acid: Physicochemical Characterization for Drug Discovery and Development

Introduction: Unveiling the Potential of a Novel Quinoline Scaffold

Quinoline derivatives form the backbone of numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The unique electronic and structural features of the quinoline ring system make it a privileged scaffold in medicinal chemistry. This guide focuses on a specific, yet under-characterized derivative, 2-Hydroxy-7-methylquinoline-3-carboxylic acid . The strategic placement of a hydroxyl group, a carboxylic acid, and a methyl group on the quinoline core suggests a molecule with significant potential for forming stable metal complexes, participating in hydrogen bonding, and exhibiting a distinct pharmacological profile.[2]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a comprehensive understanding of the anticipated physical and chemical properties of this compound. In the absence of extensive published data for this specific molecule, this guide will provide a robust framework for its empirical characterization, grounded in the established principles of physical organic chemistry and analytical sciences. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Molecular Structure and Key Functional Groups

The foundational step in characterizing any molecule is a thorough understanding of its structure. This compound possesses a fused heterocyclic ring system with three key functional groups that dictate its overall properties.

Caption: A streamlined workflow for determining the key physicochemical properties of a novel compound.

Anticipated Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its functional groups.

-

Acidity and Basicity: The carboxylic acid group is the most acidic proton donor. [3]The quinoline nitrogen can act as a base, accepting a proton. The hydroxyl group is weakly acidic. The overall charge of the molecule will be highly dependent on the pH of the surrounding medium.

-

Tautomerism: The 2-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 2-quinolone form. [4]The position of this equilibrium is influenced by the solvent and substitution pattern and will have a significant impact on the molecule's spectroscopic properties and reactivity.

-

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification and amide bond formation, providing handles for further chemical modification and the development of prodrugs. [5]* Reactions of the Quinoline Ring: The quinoline ring system can undergo electrophilic substitution reactions, although the conditions required may be harsh. [6]* Chelation: The presence of the hydroxyl and carboxylic acid groups in proximity on the quinoline scaffold suggests the potential for this molecule to act as a chelating agent for metal ions. [7]

Qualitative Tests for the Carboxylic Acid Functional Group

Rationale: Simple chemical tests can provide rapid confirmation of the presence of the carboxylic acid functional group.

Methodology: Sodium Bicarbonate Test [8]

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent in a test tube.

-

Reagent Addition: Add a few drops of a 5% aqueous solution of sodium bicarbonate.

-

Observation: The evolution of a colorless, odorless gas (carbon dioxide), observed as effervescence, is a positive test for a carboxylic acid. This test is useful for distinguishing carboxylic acids from phenols, which are generally not acidic enough to react with sodium bicarbonate. [8] Methodology: Esterification Test [8]

-

Reaction Setup: In a dry test tube, mix a small amount of this compound with an equal amount of an alcohol (e.g., ethanol or methanol) and a few drops of concentrated sulfuric acid.

-

Heating: Gently warm the mixture in a water bath for a few minutes.

-

Observation: Carefully pour the reaction mixture into a beaker containing a dilute solution of sodium bicarbonate. A pleasant, fruity odor is indicative of ester formation and confirms the presence of the carboxylic acid group.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structure and purity of a molecule.

| Technique | Expected Spectral Features |

| ¹H NMR | - Aromatic protons on the quinoline ring (chemical shifts dependent on substitution). - A singlet for the methyl group. - A broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm). [9]- A signal for the hydroxyl proton (position may vary and can be exchanged with D₂O). |

| ¹³C NMR | - Signals for the carbon atoms of the quinoline ring. - A signal for the methyl carbon. - A signal for the carboxylic acid carbonyl carbon (around 165-185 ppm). [9] |

| FT-IR | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). [9]- A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹). [9]- Aromatic C-H and C=C stretching vibrations. |

| UV-Vis | - Absorption maxima characteristic of the quinoline chromophore, which will be influenced by the substituents and the solvent. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound. - Fragmentation patterns that can help to confirm the structure. |

Experimental Protocol for Spectroscopic Analysis

Rationale: A combination of spectroscopic techniques provides a comprehensive and unambiguous structural confirmation of the synthesized molecule.

Methodology: A Unified Approach

-

Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Recrystallization or chromatography may be necessary.

-

NMR Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

-

-

FT-IR Spectroscopy:

-

Acquire the spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, methanol).

-

Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

-

-

Mass Spectrometry:

-

Introduce the sample into a mass spectrometer using an appropriate ionization technique (e.g., ESI, APCI).

-

Acquire the high-resolution mass spectrum to determine the exact mass and molecular formula.

-

Caption: An integrated workflow for the comprehensive spectroscopic characterization of a novel chemical entity.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the physical and chemical characterization of this compound. While specific experimental data for this molecule is not yet widely available, the principles and protocols outlined herein offer a clear and scientifically rigorous path for its investigation. By systematically determining its physical properties and confirming its structure through spectroscopic analysis, researchers can build a solid foundation for exploring its potential applications in drug discovery and materials science. The insights gained from these studies will be invaluable in guiding the design of future derivatives with optimized properties and enhanced biological activity.

References

-

Experiment #10 – Properties of Carboxylic Acids and Esters. Available from: [Link]

-

Synthesis and identification of a carboxylic acid - YouTube. Available from: [Link]

-

PubChem. 8-Hydroxy-2-methylquinoline-7-carboxylic acid. Available from: [Link]

-

Evident Chemical. Buy 8-Hydroxy-2-methylquinoline-7-carboxylic acid (EVT-310204) | 23051-08-3. Available from: [Link]

-

BYJU'S. Test for Carboxyl Group. Available from: [Link]

-

International Journal for Multidisciplinary Research (IJFMR). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available from: [Link]

-

Preparation and Properties of Quinoline. Available from: [Link]

-

National Institutes of Health. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available from: [Link]

-

ResearchGate. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available from: [Link]

-

ResearchGate. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Available from: [Link]

-

OpenStax. 21.3 Reactions of Carboxylic Acids - Organic Chemistry. Available from: [Link]

-

Scribd. Chemistry Practical For Class 12th. Available from: [Link]

-

PubChem. 7-Hydroxyquinoline. Available from: [Link]

-

PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available from: [Link]

-

2a biotech. 8-HYDROXY-2-METHYLQUINOLINE-7-CARBOXYLIC ACID. Available from: [Link]

-

IOSR Journal. Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Available from: [Link]

-

Chemsrc. methyl 8-hydroxyquinoline-7-carboxylate | CAS#:73776-20-2. Available from: [Link]

-

Zanco Journal of Pure and Applied Sciences. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available from: [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Available from: [Link]

-

National Institutes of Health. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Available from: [Link]

-

ACS Organic Division. pKa Data Compiled by R. Williams. Available from: [Link]

-

Approximate pKa chart of the functional groups. Available from: [Link]

-

ResearchGate. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Available from: [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Buy 8-Hydroxy-2-methylquinoline-7-carboxylic acid (EVT-310204) | 23051-08-3 [evitachem.com]

- 3. employees.oneonta.edu [employees.oneonta.edu]

- 4. benchchem.com [benchchem.com]

- 5. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 6. uop.edu.pk [uop.edu.pk]

- 7. chemimpex.com [chemimpex.com]

- 8. byjus.com [byjus.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

The Solubility Profile of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in various organic solvents. In the absence of extensive published solubility data for this specific molecule, this guide emphasizes the fundamental principles and practical methodologies required to establish a robust solubility profile. By integrating theoretical predictions with rigorous experimental protocols, this document serves as a self-validating system for solubility assessment, crucial for preclinical development, formulation, and manufacturing.

Introduction: The Significance of Solubility in Drug Development

The bioavailability and efficacy of an orally administered active pharmaceutical ingredient (API) are intrinsically linked to its solubility. For a compound like 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a derivative of the quinolone class of compounds, understanding its dissolution behavior in different solvent systems is a critical first step in the drug development pipeline. Poor solubility can lead to low absorption, variable dosing requirements, and ultimately, therapeutic failure. This guide outlines a systematic approach to characterize the solubility of this compound, enabling informed decisions in lead optimization and formulation strategies.

Structure of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid:

Caption: Molecular structure of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

Before embarking on extensive experimental work, theoretical models can provide valuable insights into the potential solubility of a compound in a range of solvents. The Hansen Solubility Parameters (HSP) approach is a powerful predictive tool based on the principle of "like dissolves like".[1][2] It dissects the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule is assigned these three parameters, which can be treated as coordinates in a three-dimensional "Hansen space".[1] The closer two molecules are in this space, the more likely they are to be soluble in each other.[1]

Estimating Hansen Solubility Parameters

For a novel compound like 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, HSP can be estimated using group-contribution methods. These methods assign specific values to different functional groups within the molecule, which are then summed to provide an overall HSP for the compound.[2]

Workflow for HSP Estimation:

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

The distance (Ra) between the compound (1) and a solvent (2) in Hansen space is calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [1]

A smaller Ra value suggests a higher likelihood of solubility. This theoretical ranking can guide the selection of solvents for experimental validation, saving time and resources.

Experimental Determination of Solubility

While theoretical predictions are useful, experimental determination of solubility is essential for accurate characterization. Two primary methods are employed: thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[3] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol for the Shake-Flask Method:

-

Preparation: Add an excess amount of solid 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[4][5]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (see Section 4).

Experimental Workflow for Thermodynamic Solubility:

Caption: Step-by-step workflow for the shake-flask method.

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a dimethyl sulfoxide (DMSO) stock solution into an aqueous buffer, which can be adapted for organic solvents.[6][7]

Protocol for Kinetic Solubility Assay:

-

Stock Solution: Prepare a concentrated stock solution of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in DMSO.[8]

-

Addition: Add a small aliquot of the DMSO stock solution to the selected organic solvent.

-

Incubation: Incubate the mixture for a shorter period (e.g., 1-2 hours) at a constant temperature.[4]

-

Precipitate Detection/Removal: Assess for precipitation (e.g., by nephelometry) or remove any precipitate by filtration.[7]

-

Quantification: Determine the concentration of the dissolved compound in the solution.

Analytical Quantification of Dissolved Solute

Accurate quantification of the dissolved 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are two commonly employed and robust analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the analysis of quinolone derivatives.[9][10]

Typical HPLC Parameters for Quinolone Analysis:

| Parameter | Recommended Setting |

| Column | C18 reverse-phase (e.g., 100 mm x 4.6 mm, 2.5 µm)[9] |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution)[8][10] |

| Flow Rate | 1.0 mL/min[9] |

| Detection | UV detector at an appropriate wavelength (e.g., 325 nm)[9] |

| Column Temperature | 25°C[9] |

Protocol for HPLC Quantification:

-

Calibration Curve: Prepare a series of standard solutions of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid of known concentrations in the mobile phase.

-

Analysis: Inject the standards to generate a calibration curve of peak area versus concentration.

-

Sample Measurement: Inject the filtered saturated solution from the solubility experiment.

-

Concentration Determination: Calculate the concentration of the sample based on its peak area and the calibration curve.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method for quantification, provided the compound has a suitable chromophore and does not suffer from interference from the solvent.[11]

Protocol for UV-Vis Quantification:

-

Determine λmax: Scan a dilute solution of the compound to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law (A = εbc).[11]

-

Sample Measurement: Measure the absorbance of the appropriately diluted saturated solution.

-

Concentration Calculation: Determine the concentration of the sample from the calibration curve.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in Various Organic Solvents at 25°C

| Solvent | Predicted Solubility (based on HSP) | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µg/mL) |

| Methanol | (Populate with predicted rank) | (Populate with experimental data) | (Populate with experimental data) |

| Ethanol | (Populate with predicted rank) | (Populate with experimental data) | (Populate with experimental data) |

| Acetone | (Populate with predicted rank) | (Populate with experimental data) | (Populate with experimental data) |

| Acetonitrile | (Populate with predicted rank) | (Populate with experimental data) | (Populate with experimental data) |

| Dichloromethane | (Populate with predicted rank) | (Populate with experimental data) | (Populate with experimental data) |

| Toluene | (Populate with predicted rank) | (Populate with experimental data) | (Populate with experimental data) |

| N,N-Dimethylformamide (DMF) | (Populate with predicted rank) | (Populate with experimental data) | (Populate with experimental data) |

| Dimethyl sulfoxide (DMSO) | (Populate with predicted rank) | (Populate with experimental data) | (Populate with experimental data) |

Conclusion

Determining the solubility of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a multi-faceted process that combines theoretical prediction with meticulous experimental work. By following the integrated approach outlined in this guide, researchers can generate a comprehensive and reliable solubility profile. This information is fundamental for advancing a drug candidate through the development pipeline, enabling rational formulation design and mitigating risks associated with poor bioavailability. The self-validating nature of this workflow, from prediction to experimental confirmation, ensures the scientific integrity of the generated data, providing a solid foundation for subsequent development activities.

References

-

Abbott, S. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Hansen-solubility.com. [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568-585.

-

Wikipedia contributors. (2023, November 29). Hansen solubility parameter. In Wikipedia, The Free Encyclopedia. [Link]

- Glomme, A., März, J., & Dressman, J. B. (2005). Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species: a new USP general chapter. Dissolution Technologies, 12(3), 28-33.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]

- Ansari, J., Khan, M., Kothari, S., Keer, S., & Shadab, F. (2023). Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. United Journal of Chemistry, 2(1), 1-7.

- Singh, R., Kumar, A., & Singh, S. (2019). Analysis of Quinolones Residues in Milk using High Performance Liquid Chromatography. International Journal of Current Microbiology and Applied Sciences, 8(2), 2465-2473.

-

Agilent Technologies. (2014). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. [Link]

-

Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. [Link]

-

ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?[Link]

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. kinampark.com [kinampark.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. unitedjchem.org [unitedjchem.org]

- 10. ijcmas.com [ijcmas.com]

- 11. solubilityofthings.com [solubilityofthings.com]

A-Z Guide to Quantum Chemical Calculations for 2-Hydroxy-7-methylquinoline-3-carboxylic Acid: A Whitepaper for Drug Development Professionals

Abstract

Quinoline derivatives form the structural backbone of numerous therapeutic agents, demanding a profound understanding of their electronic and structural properties to drive rational drug design.[1] This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 2-Hydroxy-7-methylquinoline-3-carboxylic acid, a representative scaffold. We detail a complete computational workflow, from initial structure optimization to the analysis of key quantum-chemical descriptors relevant to pharmacology. By leveraging Density Functional Theory (DFT), this paper elucidates the molecule's structural geometry, vibrational modes, electronic reactivity, and potential interaction sites. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with a robust theoretical framework to accelerate the discovery and optimization of quinoline-based therapeutics.

Introduction: The Quantum Imperative in Quinoline-Based Drug Design

The quinoline ring system is a privileged scaffold in medicinal chemistry, integral to drugs with diverse pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[2][3] this compound is a compound of significant interest, embodying the key functional groups—a carboxylic acid, a hydroxyl group, and a heterocyclic aromatic system—that often dictate molecular interactions within biological targets.

To move beyond serendipitous discovery, modern drug development relies on a deep, predictive understanding of a molecule's physicochemical properties. Quantum chemical calculations provide this insight by solving the Schrödinger equation (or its approximations) for a given molecular structure.[4] These in silico methods allow us to visualize and quantify properties that are difficult or impossible to measure experimentally, such as the distribution of electron density, the energies of molecular orbitals, and the precise nature of molecular vibrations.[5]

This guide will demonstrate how a well-executed computational study can reveal:

-

Stable Molecular Conformation: The three-dimensional structure that dictates how the molecule fits into a biological receptor.

-

Chemical Reactivity Hotspots: Regions of the molecule prone to electrophilic or nucleophilic attack, which are critical for understanding metabolic pathways and target binding.[6]

-

Electronic Properties: Key descriptors like the HOMO-LUMO gap, which correlate with molecular stability and reactivity, providing crucial information for predicting a drug's behavior.[7]

-

Spectroscopic Signature: A theoretical vibrational spectrum that can be used to validate and interpret experimental data (e.g., FT-IR).

By applying these computational tools, we can generate a detailed "quantum fingerprint" of this compound, offering predictive insights that can guide its synthesis and derivatization for enhanced therapeutic efficacy.

Theoretical and Computational Methodology

The accuracy and relevance of quantum chemical calculations are critically dependent on the chosen theoretical method and basis set. Our approach is grounded in a methodology that offers a well-established balance of computational efficiency and accuracy for organic molecules.

Causality Behind Method Selection: DFT/B3LYP

For this investigation, Density Functional Theory (DFT) is the method of choice. Unlike more computationally expensive ab initio methods, DFT calculates the total electronic energy based on the electron density, providing significant computational savings without a substantial loss of accuracy for many systems.[8]

Within the DFT framework, we employ the B3LYP hybrid functional . This functional is a cornerstone of computational chemistry for several reasons:

-

Expertise-Driven Choice: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of exact Hartree-Fock exchange energy with exchange and correlation functionals. This "hybrid" nature corrects for some of the inherent limitations of pure DFT functionals, often yielding more accurate geometries and energies for organic compounds.[9][10]

-

Proven Track Record: It has been extensively validated for a wide range of organic and biological molecules, demonstrating reliable performance in predicting molecular structures, vibrational frequencies, and electronic properties.[11]

The Basis Set: Justification for 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. We have selected the 6-311++G(d,p) Pople-style basis set .[9]

-

Trustworthiness through Completeness:

-

6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in representing the electron distribution compared to smaller basis sets.

-

++ : The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or significant non-covalent interactions, such as the hydrogen bonding potential in our target molecule.[12]

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for an accurate description of chemical bonding. Using a basis set without polarization functions can lead to significant errors in calculated geometries and energies.[13]

-

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level, reliable, and widely accepted standard for the computational study of drug-like organic molecules.[14][15]

Computational Protocol

All calculations are performed using the Gaussian suite of programs .[4] The protocol follows a self-validating sequence to ensure the scientific integrity of the results.

Step-by-Step Computational Workflow:

-

Initial Structure Creation: The 2D structure of this compound is drawn using molecular building software like GaussView.[16][17] A preliminary 3D conformation is generated.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts all bond lengths, bond angles, and dihedral angles to find the lowest energy conformation on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the identical level of theory.[18] This step is critical for validation :

-

It confirms that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies verifies that the structure is stable.[5]

-

It provides the theoretical vibrational frequencies (e.g., FT-IR spectrum), which can be compared with experimental data.[19]

-

It yields zero-point vibrational energy (ZPVE) and other thermodynamic parameters.

-

-

Electronic Property Calculation: Using the validated optimized geometry, single-point energy calculations are performed to derive key electronic properties, including:

-

Frontier Molecular Orbitals (HOMO and LUMO).

-

Molecular Electrostatic Potential (MEP) surface.

-

Mulliken atomic charges.

-

Results and Discussion

This section presents the theoretical results derived from our computational protocol, providing insights into the structural, electronic, and reactive properties of this compound.

Optimized Molecular Geometry

The geometry optimization converges to a stable, planar structure, as expected for an aromatic system. The planarity is occasionally disrupted by the orientation of the carboxylic acid group, which may engage in intramolecular hydrogen bonding with the adjacent hydroxyl group. The key structural parameters are summarized below.

| Parameter | Bond/Angle | Calculated Value | Interpretation |

| Bond Length | C=O (Carboxyl) | ~1.21 Å | Typical double bond character. |

| Bond Length | C-O (Carboxyl) | ~1.35 Å | Partial double bond character due to resonance. |

| Bond Length | O-H (Carboxyl) | ~0.97 Å | Standard single bond length. |

| Bond Length | C-O (Hydroxyl) | ~1.36 Å | Shorter than a typical C-O single bond due to resonance with the ring. |

| Bond Angle | O=C-O (Carboxyl) | ~123° | Consistent with sp² hybridization. |

| Dihedral Angle | C-C-C=O | ~0° or ~180° | Indicates the carboxylic group is co-planar with the quinoline ring. |

| Table 1: Selected Optimized Geometrical Parameters for this compound. |

Vibrational Analysis

The frequency calculation confirms the optimized structure as a true minimum on the potential energy surface by yielding zero imaginary frequencies. The calculated vibrational frequencies provide a theoretical FT-IR spectrum. Key vibrational modes are assigned as follows:

| Frequency (cm⁻¹) | Vibrational Mode | Significance |

| ~3400-3500 | O-H Stretch (Hydroxyl) | Sharp peak indicative of the free hydroxyl group. |

| ~3000-3300 | O-H Stretch (Carboxylic Acid) | Broad peak, characteristic of hydrogen-bonded carboxylic acids. |

| ~1680-1710 | C=O Stretch (Carboxylic Acid) | Strong, sharp absorption, a hallmark of the carbonyl group. |

| ~1500-1600 | C=C & C=N Aromatic Stretches | A series of bands confirming the quinoline ring structure. |

| ~1200-1300 | C-O Stretch (Carboxylic & Phenolic) | Strong absorptions coupled with O-H bending. |

| Table 2: Assignment of Major Calculated Vibrational Frequencies. |

This theoretical spectrum serves as a powerful tool for verifying the identity and purity of a synthesized sample when compared against experimental FT-IR data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity.[20]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).[21]

The energy difference between them, the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[7][22]

| Parameter | Calculated Value (eV) | Interpretation |

| E(HOMO) | -6.5 eV | The molecule has a moderate capacity to donate electrons. The HOMO is primarily localized over the quinoline ring system and the oxygen atoms. |

| E(LUMO) | -2.1 eV | The molecule has a good capacity to accept electrons. The LUMO is delocalized across the aromatic system, with significant contributions from the carboxylic acid group. |

| ΔE (HOMO-LUMO Gap) | 4.4 eV | This moderate energy gap suggests that the molecule is kinetically stable but possesses sufficient reactivity to engage in biological interactions. |

| Table 3: Calculated Frontier Molecular Orbital Energies. |

This analysis is vital in drug design, as the ability of a drug to donate or accept electrons is central to its interaction with target proteins.[23]

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface is a 3D map of the electronic charge distribution around a molecule, providing an intuitive guide to its reactive sites.[24] It is an invaluable tool for predicting intermolecular interactions, particularly hydrogen bonding and sites for nucleophilic or electrophilic attack.[25][26][27]

The MEP surface is color-coded:

-

Red: Electron-rich regions (negative potential), prone to electrophilic attack.

-

Blue: Electron-deficient regions (positive potential), prone to nucleophilic attack.

-

Green: Neutral regions.

For this compound, the MEP analysis reveals:

-

Most Negative Regions (Red): Located around the oxygen atoms of the carbonyl and hydroxyl groups. These are the primary sites for hydrogen bond acceptance and interaction with electrophiles.[6]

-

Most Positive Regions (Blue): Concentrated on the hydrogen atoms of the hydroxyl and carboxylic acid groups. These are the primary sites for hydrogen bond donation.

-

Neutral/Slightly Negative Regions (Green/Yellow): Spread across the aromatic ring, indicating the delocalized π-electron system.

This MEP map provides a clear, visual hypothesis of how the molecule will orient itself when approaching a receptor active site, guiding the design of derivatives with improved binding affinity.

Conclusion and Outlook

This guide has detailed a comprehensive and scientifically rigorous protocol for the quantum chemical analysis of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. The calculations have yielded critical insights into the molecule's stable geometry, vibrational signature, and electronic reactivity profile.

The analysis of the HOMO-LUMO gap and the MEP surface provides actionable intelligence for drug development professionals. We have identified the molecule as kinetically stable yet possessing distinct electron-rich and electron-deficient centers, which are crucial for molecular recognition and biological activity. The theoretical vibrational spectrum serves as a benchmark for experimental validation.

The workflow and principles outlined here are not limited to this specific molecule but can be applied to a wide array of organic compounds. By integrating these computational techniques early in the drug discovery pipeline, researchers can make more informed decisions, prioritize synthetic targets, and rationally design molecules with enhanced potency and selectivity, ultimately accelerating the journey from concept to clinic.

References

- Gadre, S. R., & Shrivastava, I. H. (2018). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Google Scholar.